molecular formula C15H16N4O B7019477 N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide

N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B7019477
M. Wt: 268.31 g/mol
InChI Key: VXFGQCWOYWPVSL-UHFFFAOYSA-N
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Description

N-[2-(triazol-1-yl)phenyl]bicyclo[310]hexane-6-carboxamide is a compound that features a bicyclic hexane structure fused with a triazole ring

Properties

IUPAC Name

N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(14-10-4-3-5-11(10)14)17-12-6-1-2-7-13(12)19-9-8-16-18-19/h1-2,6-11,14H,3-5H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFGQCWOYWPVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)NC3=CC=CC=C3N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. The use of blue LED irradiation and iridium photoredox catalysts can be adapted for larger-scale synthesis, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly on the triazole ring and the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine or alkane derivatives .

Scientific Research Applications

N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes or receptors, modulating their activity. The bicyclic hexane structure provides rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(triazol-1-yl)phenyl]bicyclo[3.1.0]hexane-6-carboxamide is unique due to its specific substitution pattern and the combination of a triazole ring with a bicyclic hexane structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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